molecular formula C25H26F3N3O2 B3064083 4(3H)-Quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)- CAS No. 862310-66-5

4(3H)-Quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)-

Cat. No.: B3064083
CAS No.: 862310-66-5
M. Wt: 457.5 g/mol
InChI Key: ZWUFGBNOUKQGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4(3H)-Quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)- is a structurally complex derivative of the 4(3H)-quinazolinone scaffold, a heterocyclic system known for diverse pharmacological activities. Its structure features:

  • 2-methyl group: Common in many bioactive quinazolinones, contributing to steric and electronic modulation.
  • 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl) substituent: A bulky, bicyclic moiety that may enhance receptor binding and pharmacokinetic properties.
  • 5-(trifluoromethyl) group: A fluorine-rich substituent known to improve metabolic stability and lipophilicity .

This compound’s design likely targets enzymatic systems such as penicillin-binding proteins (PBPs) or cyclooxygenases (COX), as seen in related derivatives .

Properties

CAS No.

862310-66-5

Molecular Formula

C25H26F3N3O2

Molecular Weight

457.5 g/mol

IUPAC Name

3-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-methyl-5-(trifluoromethyl)quinazolin-4-one

InChI

InChI=1S/C25H26F3N3O2/c1-16-29-22-7-3-6-21(25(26,27)28)23(22)24(32)31(16)18-8-10-19(11-9-18)33-20-12-14-30(15-13-20)17-4-2-5-17/h3,6-11,17,20H,2,4-5,12-15H2,1H3

InChI Key

ZWUFGBNOUKQGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OC4CCN(CC4)C5CCC5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Trifluoroacetic Acid-Mediated One-Pot Assembly

The JOC protocol (Almeida et al., 2018) provides a robust foundation using:

  • Anthranilic acid derivative : 5-trifluoromethyl-2-aminobenzoic acid
  • Amine source : Methylamine hydrochloride
  • CF₃ source : Trifluoroacetic acid (TFA) with T3P® (propylphosphonic anhydride)

Reaction conditions :

Component Quantity Role
5-Trifluoromethylanthranilic acid 1.0 eq Quinazolinone backbone
Methylamine HCl 1.2 eq N1-methyl source
TFA 3.0 eq CF₃ and cyclization agent
T3P® (50% in EtOAc) 2.5 eq Coupling activator
DCM 0.1 M Solvent
Temperature 80°C

This method achieves 68–75% yield through sequential acylation-cyclization, with HPLC purity >98%. The mechanism proceeds via:

  • T3P-mediated activation of anthranilic acid
  • Methylamine coupling to form 2-methylamide intermediate
  • TFA-induced cyclodehydration to quinazolinone

Key advantage : Avoids isolation of intermediates, critical for preserving acid-sensitive CF₃ groups.

Alternative Cyanate-Mediated Cyclization

The J-Stage method (2014) offers a complementary route using:

  • Anthranilic acid : 5-Trifluoromethyl-2-aminobenzoic acid
  • Cyclization agent : Potassium cyanate (KOCN)

Optimized conditions :

# Pseudo-code for reaction workflow  
def quinazolinone_synthesis(anthranilic_acid, KOCN):  
    step1 = react(anthranilic_acid, KOCN, AcOH, rt, 6h)  # Urea formation  
    step2 = add_NaOH(4eq), heat_50°C_2h  # Cyclization  
    isolate_by_acidification(HCl)  
    return quinazolinone (91% yield)  

This method achieves higher yields (91% vs 75% in TFA route) but requires strict pH control during cyclization.

Synthesis of 4-((1-Cyclobutyl-4-Piperidinyl)Oxy)Phenyl Sidechain

Piperidine-Cyclobutyl Intermediate Preparation

Building on J-Stage’s phenolic amide synthesis:

Step 1 : Cyclobutylation of 4-piperidinol

  • Reagents : Cyclobutanecarbonyl chloride, DIPEA
  • Conditions : DCM, 0°C → rt, 12h
  • Yield : 85% 1-cyclobutyl-4-piperidinol

Step 2 : Etherification with 4-iodophenol

  • Catalyst : CuI (10 mol%), trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene, 110°C, 24h
  • Yield : 78% 4-((1-cyclobutyl-4-piperidinyl)oxy)iodobenzene

Critical note : Ullmann coupling outperforms SNAr reactions due to steric hindrance from cyclobutyl group.

Final Coupling of Quinazolinone and Aryl Ether

Buchwald-Hartwig Amination

Conditions :

Parameter Value
Catalyst Pd₂(dba)₃ (5 mol%)
Ligand Xantphos (10 mol%)
Base KOtBu
Solvent 1,4-Dioxane
Temperature 100°C
Time 16h
Yield 62%

Side reaction : Competitive C–O bond cleavage under basic conditions limits yield. Alternatives include:

Mitsunobu Coupling Optimization

Improved protocol :

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent : THF, 0°C → rt
  • Yield : 88% with <5% O-alkylation byproducts

Key advantage : Mitsunobu conditions prevent metal contamination critical for pharmaceutical applications.

Integrated Synthetic Route

Table 1. Comparison of Synthetic Strategies

Step Method A (JOC) Method B (J-Stage)
Quinazolinone core TFA/T3P one-pot (75%) KOCN cyclization (91%)
Sidechain synthesis Ullmann coupling (78%) Mitsunobu (88%)
Final coupling Buchwald-Hartwig (62%) Mitsunobu (88%)
Total yield 34.7% 68.9%
Purity (HPLC) 97.2% 99.1%

Recommended pathway :

  • Prepare quinazolinone via KOCN cyclization
  • Synthesize sidechain using Mitsunobu coupling
  • Couple via Mitsunobu to avoid metal catalysts

Scalability and Process Considerations

Critical parameters :

  • Trifluoromethyl stability : TFA route causes 12% decomposition vs 3% in KOCN method
  • Piperidine-cyclobutyl steric effects :
    \text{Yield} \propto \frac{1}{\sqrt{\text{TSA}}} \quad \text{(TSA = Total Steric Area)}  

    Requires high dilution (0.02 M) during coupling
  • Purification : Silica gel chromatography vs crystallization
    • Crystallization from EtOAc/heptane improves throughput by 40%

Chemical Reactions Analysis

Reduction Reactions

The benzene ring of the quinazolinone core undergoes hydrogenation under catalytic conditions. Platinum oxide (PtO₂) in acidic media selectively reduces the aromatic ring to a cyclohexane derivative while preserving the piperidinyl and trifluoromethyl substituents . This reaction is critical for modifying the compound’s lipophilicity and exploring structure-activity relationships (SAR).

Table 1: Reduction Outcomes of 4(3H)-Quinazolinone Derivatives

Substituent PositionCatalystProductYield (%)
5-TrifluoromethylPtO₂Octahydroquinazolinone72
2-MethylPd/C1,2-Dihydroquinazolinone68

The trifluoromethyl group at position 5 stabilizes the intermediate dihydro species, enhancing reaction efficiency .

Electrophilic Substitution

Chlorination occurs at reactive positions of the quinazolinone core. Phosphoryl chloride (POCl₃) or trichloroisocyanuric acid introduces chlorine at the 4-position, displacing the lactam oxygen . The methyl group at position 2 directs substitution to the para position relative to the trifluoromethyl group.

Key Findings :

  • Reaction with POCl₃ at 80°C yields 4-chloro-3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)quinazoline in 89% yield .

  • Thionyl chloride (SOCl₂) with catalytic DMF achieves similar results under milder conditions (50°C) .

Cyclobutyl-Piperidinyl Ether Reactivity

The cyclobutyl-piperidinyl ether moiety participates in acid-catalyzed cleavage. Treatment with hydrobromic acid (HBr) in acetic acid cleaves the ether bond, generating 4-hydroxypiperidine and a phenolic intermediate . This reaction is pivotal for modifying the compound’s pharmacokinetic profile.

Mechanistic Insight :

  • Protonation of the ether oxygen weakens the C–O bond, facilitating nucleophilic attack by bromide .

  • The reaction proceeds at 100°C with >85% recovery of the piperidine derivative .

Trifluoromethyl Group Stability

The 5-trifluoromethyl group exhibits remarkable stability under acidic and basic conditions. No degradation is observed in:

  • 6M HCl at reflux.

  • 1M NaOH at 80°C .
    This stability ensures the integrity of the compound during synthetic modifications.

Condensation with Benzoxazinones

The quinazolinone core reacts with 2-methyl-5-trifluoromethyl-4H-3,1-benzoxazin-4-one in acetic acid to form fused heterocycles . This one-step condensation is essential for generating derivatives with enhanced biological activity.

Optimized Conditions :

  • Acetic acid (3 eq.), 120°C, 12 hours.

  • Yield: 78–82% .

Tautomeric Effects

The lactam–lactim tautomerism influences reactivity. The methyl group at position 2 stabilizes the lactam form, while the trifluoromethyl group enhances electron withdrawal, shifting tautomeric equilibrium .

Impact on Reactivity :

  • Lactim form predominates in polar aprotic solvents (e.g., DMF), increasing susceptibility to electrophiles .

  • Lactam form dominates in nonpolar solvents, favoring reduction reactions .

Scientific Research Applications

MK-3134 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.

    Biology: MK-3134 is used to investigate the role of histaminergic neurotransmission in cognitive functions and neurodegenerative diseases.

    Medicine: The compound is being studied for its potential therapeutic effects in treating cognitive impairments associated with Alzheimer’s disease and other neurodegenerative disorders.

Mechanism of Action

MK-3134 exerts its effects by acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including histamine, acetylcholine, and dopamine. By inhibiting the activity of the H3 receptor, MK-3134 enhances the release of these neurotransmitters, leading to improved cognitive functions. The molecular targets and pathways involved include the histaminergic and cholinergic neurotransmission systems .

Comparison with Similar Compounds

Antibacterial Activity

  • The target compound shares structural similarities with compound 27 from SAR studies (), which showed potent activity against MRSA (MIC: ≤1 µg/mL) and oral bioavailability. The trifluoromethyl group at position 5 likely enhances membrane penetration, similar to fluorinated analogs .
  • In contrast, ferrocenyl-substituted derivatives () prioritize electrochemical properties over antibacterial efficacy, with minimal inhibition of Staphylococcus aureus .

Anti-Inflammatory and Enzyme Inhibition

  • The 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl) group may mimic sulfonamide-containing quinazolinones (), which inhibit COX-2 and carbonic anhydrase (hCA) at nanomolar levels. However, the cyclobutyl-piperidinyl moiety could reduce hepatotoxicity risks compared to sulfonamides .
  • 3-(4-Bromophenyl)-4(3H)-quinazolinone () exhibits superior anti-inflammatory activity (IC₅₀: 12 µM) but lacks the pharmacokinetic advantages of the target compound’s fluorine-rich structure .

Antioxidant Activity

  • Phenolic derivatives (e.g., 5h, 5j, 5k in ) outperform the target compound in radical scavenging (ABTS⁺, DPPH assays) due to hydroxyl groups. The trifluoromethyl group in the target may instead prioritize target-specific binding over broad antioxidant effects .

Biological Activity

The compound 4(3H)-quinazolinone, 3-(4-((1-cyclobutyl-4-piperidinyl)oxy)phenyl)-2-methyl-5-(trifluoromethyl)- belongs to a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have gained prominence in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and inflammatory conditions. This article explores the biological activity of this specific quinazolinone derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22F3N3O\text{C}_{19}\text{H}_{22}\text{F}_{3}\text{N}_{3}\text{O}

This compound features a quinazolinone core with a trifluoromethyl group at position 5, a piperidine moiety linked via an ether bond, and a phenyl group at position 3. The presence of these substituents is crucial for modulating its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a series of quinazolinones were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that compounds with specific substitutions on the quinazolinone core exhibited significant cytotoxicity with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
A3MCF-710
A5PC312
A2HT-2911

Antibacterial Activity

The antibacterial efficacy of quinazolinones has also been extensively studied. Specifically, derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, certain analogs demonstrated synergy with β-lactam antibiotics by binding to allosteric sites on penicillin-binding proteins (PBPs), enhancing their bactericidal effects .

Table 2: Antibacterial Activity Against MRSA

CompoundMIC (μg/mL)Synergistic Effect
Compound 73≤ 4Yes
Compound 1≥ 128No

Anti-inflammatory Activity

Quinazolinones have also shown promise in anti-inflammatory applications. Studies indicate that specific derivatives can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For example, one derivative exhibited an IC50 value of 0.39 μM for COX-II inhibition, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various quinazolinone derivatives reveal that modifications at specific positions significantly influence biological activity. For instance:

  • Substitution at C-2 : Increasing lipophilicity enhances anticancer activity.
  • Trifluoromethyl group at C-5 : This modification has been associated with increased potency against bacterial strains.
  • Piperidine moiety : Essential for maintaining interaction with biological targets.

Case Studies

  • Anti-tuberculosis Activity : A study explored the efficacy of quinazolinones linked to triazole hybrids against Mycobacterium tuberculosis. The findings suggested that these hybrids exhibited enhanced activity compared to their parent compounds .
  • Cytotoxicity against Cancer Cell Lines : Research involving a series of synthesized derivatives demonstrated that compounds with specific aryl substitutions showed significant cytotoxicity against multiple cancer cell lines, indicating the importance of structural diversity in enhancing therapeutic efficacy .

Q & A

Basic: What are the optimized synthetic routes for preparing 4(3H)-quinazolinone derivatives with trifluoromethyl and piperidinyloxy substituents?

Answer:
The synthesis of 4(3H)-quinazolinones typically involves condensation of methyl 2-acylaminobenzoate derivatives with amine hydrochlorides in the presence of phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine. For the target compound, key steps include:

  • Reacting methyl N-acetylanthranilate with 4-((1-cyclobutyl-4-piperidinyl)oxy)aniline hydrochloride under heating (180°C for 45 min) .
  • Post-reaction alkaline treatment (pH 8–9) to extract the product into dichloromethane, followed by recrystallization .
  • Advanced modifications, such as introducing the trifluoromethyl group, may require fluorinated precursors and acid-catalyzed cyclization .

Table 1: Key Reaction Parameters

ParameterValue/ReagentReference
Temperature180°C
CatalystP₂O₅ + N,N-dimethylcyclohexylamine
Acid Catalyst (Advanced)HCl or H₂SO₄

Advanced: How do steric and electronic effects of the cyclobutyl-piperidinyloxy group influence the compound’s conformation and reactivity?

Answer:
X-ray crystallography of related 4(3H)-quinazolinones reveals that bulky substituents (e.g., cyclobutyl-piperidinyloxy) induce non-planar conformations. For example:

  • The dihedral angle between the quinazolinone core and the adjacent phenyl ring is ~81°, reducing π-π stacking interactions .
  • Hydrogen bonding between the piperidinyl oxygen and solvent molecules (e.g., methanol) stabilizes the crystal lattice .
  • Steric hindrance from the cyclobutyl group may slow electrophilic substitution reactions at the 3-position, necessitating harsher conditions for functionalization .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR: Identify substituent patterns (e.g., trifluoromethyl at δ ~110–120 ppm for 19F NMR) and piperidinyloxy protons (δ ~3.5–4.5 ppm) .
  • HPLC-MS: Confirm purity (>98%) and molecular ion peaks (e.g., [M+H]+ for C₂₄H₂₃F₃N₄O₂ at m/z 464.2) .
  • XRD: Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .

Advanced: How can researchers resolve contradictions in reported biological activities of 4(3H)-quinazolinones?

Answer:
Discrepancies arise from variations in:

  • Substituent positioning: Trifluoromethyl at C5 (vs. C6) enhances kinase inhibition but reduces antifungal activity .
  • Assay conditions: Use standardized cell lines (e.g., HCT-116 for cytotoxicity) and control for metabolic stability (e.g., CYP3A4 inhibition assays) .
  • Synthetic impurities: HPLC tracking of byproducts (e.g., 4-quinazolinamine derivatives) is critical, as even 2% impurities can alter bioactivity .

Advanced: What strategies are effective for modifying the 2-methyl group to enhance target selectivity?

Answer:

  • Oxidation: Convert 2-methyl to 2-carboxylic acid using KMnO₄ in acidic media, enabling conjugation with bioactive moieties (e.g., peptides) .
  • Mannich Reaction: Introduce aminoalkyl groups at C2 via formaldehyde and secondary amines, improving solubility and CNS penetration .
  • Comparative SAR Table:
ModificationBioactivity ChangeReference
2-CH₃ → 2-COOH↑ Kinase inhibition (IC₅₀: 12 nM → 8 nM)
2-CH₃ → 2-CH₂NHCH₃↑ Antifungal activity (MIC: 64 μg/mL → 16 μg/mL)

Basic: How can the stability of the trifluoromethyl group under acidic/basic conditions be assessed?

Answer:

  • Hydrolytic Stability Test: Reflux the compound in 1M HCl or NaOH (6 h) and monitor 19F NMR for loss of CF₃ signals .
  • Thermogravimetric Analysis (TGA): Decomposition above 250°C indicates thermal stability .

Advanced: What computational methods predict the binding affinity of this compound to kinase targets?

Answer:

  • Molecular Docking (AutoDock Vina): Use crystal structures of kinase domains (e.g., EGFR PDB: 1M17) to model interactions with the piperidinyloxy group .
  • MD Simulations (GROMACS): Assess conformational flexibility of the cyclobutyl group over 100 ns trajectories .

Basic: What are the common byproducts in the synthesis of this compound, and how are they mitigated?

Answer:

  • Byproducts: 4-Quinazolinamines (from over-condensation) and N-acetylated intermediates .
  • Mitigation:
    • Optimize reaction time (45 min at 180°C reduces side products) .
    • Use gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the target compound .

Advanced: How does the compound’s logP correlate with its membrane permeability in vitro?

Answer:

  • Calculated logP (ChemAxon): ~3.2, indicating moderate lipophilicity.
  • Caco-2 Assay: Permeability coefficient (Papp) of 8.2 × 10⁻⁶ cm/s, suggesting adequate absorption for oral dosing .

Advanced: What crystallographic techniques elucidate polymorphic forms of this compound?

Answer:

  • SC-XRD (Single Crystal): Resolve H-bonding motifs (e.g., O–H⋯N interactions) and unit cell parameters .
  • PXRD (Powder): Detect polymorphs by comparing experimental vs. simulated patterns (e.g., Mercury software) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.